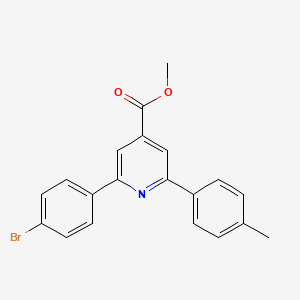![molecular formula C21H33N3O2 B12047338 1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine](/img/structure/B12047338.png)
1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate, AldrichCPR: is a chemical compound with the molecular formula C21H33N3O2 and a molecular weight of 359.51 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its complex structure, which includes a piperazine ring substituted with a benzyl group and a tert-butyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.
Formation of the Piperidine Ring: The piperidine ring is formed by the cyclization of a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced through the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the benzyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Methyl-substituted derivatives.
Substitution: Alkyl-substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of novel pharmaceuticals targeting neurological pathways.
Medicine:
- Explored for its potential therapeutic effects in treating neurological disorders.
- Studied for its role in modulating neurotransmitter activity.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s piperazine ring can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways. The benzyl group may enhance the compound’s binding affinity to these targets, while the tert-butyl ester group can affect its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 1-(2-methoxyethyl)-4-(piperazin-1-ylsulfonyl)piperidine-4-carboxylate
Comparison:
- tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which includes a benzyl group on the piperazine ring and a tert-butyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C21H33N3O2 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
tert-butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24-15-13-23(14-16-24)19-9-11-22(12-10-19)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3 |
Clé InChI |
KRMRGKMIOXAVJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)


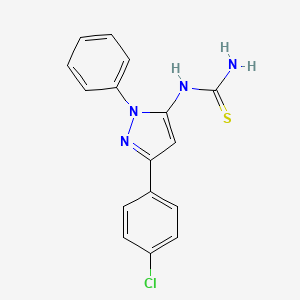
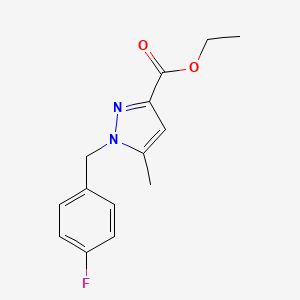

![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
![4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12047297.png)
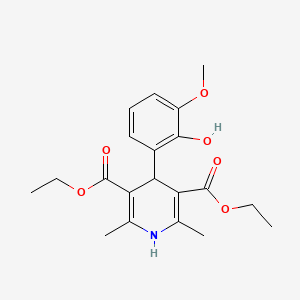
![cyclo[Gln-Trp-Phe-Gly-Leu-Met]](/img/structure/B12047301.png)
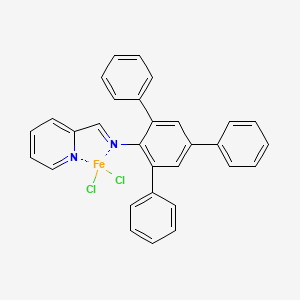
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12047315.png)
